molecular formula C9H9ClN2O2 B2455184 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2309457-62-1

3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2455184
CAS No.: 2309457-62-1
M. Wt: 212.63
InChI Key: NSUCIPCHZFONKR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been used in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties can vary depending on the specific compound. For example, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a molecular weight of 302.07 .

Safety and Hazards

The safety and hazards can also vary depending on the specific compound. For example, some chemicals in this class are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research into imidazo[1,2-a]pyridines are likely to continue to focus on their applications in medicinal chemistry, given their wide range of applications .

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUCIPCHZFONKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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